N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride
Description
Properties
IUPAC Name |
1-N,1-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(5-2)11-7-6-10(12)8-9(11)3;/h6-8H,4-5,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNBJSVFJUWEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: 2-Methyl-4-nitro-N,N-diethylaniline
The most widely reported method begins with the reduction of 2-methyl-4-nitro-N,N-diethylaniline (CAS 6387-29-7) to the corresponding diamine. This precursor is synthesized via nitration of N,N-diethyl-2-methylaniline, though commercial availability often circumvents this step.
Hydrogenation Reaction Parameters
In a representative procedure, 340 mg of 2-methyl-4-nitro-N,N-diethylaniline is dissolved in 10 mL methanol and hydrogenated under atmospheric pressure using 10% palladium-on-carbon (Pd/C) at room temperature. Gas absorption cessation indicates reaction completion (~3–4 hours), followed by filtration through celite and solvent evaporation. The free base (N1,N1-diethyl-2-methylbenzene-1,4-diamine) is obtained as an oil in 46.5% yield.
Table 1: Catalytic Hydrogenation Optimization
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by dissolution in dried benzene and saturation with dry hydrogen chloride gas. Precipitation yields crystalline N1,N1-diethyl-2-methylbenzene-1,4-diamine hydrochloride with >95% purity.
Nitrosation-Reduction Pathway
Nitrosation of Diethylaniline
An alternative route involves nitrosating diethylaniline (CAS 91-66-7) with sodium nitrite in concentrated hydrochloric acid at 0–10°C. This exothermic reaction produces an intermediate diazonium salt, which is immediately reduced to avoid decomposition.
Zinc-Mediated Reduction
The diazonium intermediate undergoes reduction with zinc powder in HCl-aqueous methanol at 15–20°C. Excess zinc ensures complete conversion to the diamine free base within 1.5–2.5 hours. Post-reduction, the mixture is basified with NaOH to pH ≥13, and the organic layer is distilled under vacuum (5 mmHg) to isolate the product.
Table 2: Nitrosation-Redution Efficiency
Comparative Advantages
This method achieves superior yields (98.4%) compared to catalytic hydrogenation but requires stringent control over nitrosation temperatures to prevent byproducts. The use of zinc powder introduces challenges in waste management due to heavy metal residues.
Alternative Synthetic Routes
Electrophilic Substitution Variations
Substituting ethyl groups via Ullmann coupling or nucleophilic aromatic substitution has been explored but suffers from low regioselectivity and requires palladium/copper catalysts. These methods remain largely experimental due to scalability issues.
Industrial-Scale Considerations
Catalyst Reusability
Pd/C catalysts in hydrogenation can be recycled 3–5 times with <10% activity loss, reducing costs. In contrast, zinc powder in nitrosation-reduction is stoichiometric, necessitating continuous feedstock.
Environmental Impact
The nitrosation route generates acidic wastewater containing Zn²⁺ and NaCl, requiring neutralization and precipitation steps. Catalytic hydrogenation produces minimal waste but demands high-purity H₂ gas.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reduction and Hydrogenation Reactions
The compound can undergo reductive transformations due to its aromatic amine structure. For example, catalytic hydrogenation under mild conditions (H₂/Pd-C in methanol) reduces nitro precursors to yield the free base form of the amine .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | H₂, 10% Pd-C, methanol, RT | N1,N1-Diethyl-2-methylbenzene-1,4-diamine | 46.5% |
The hydrochloride form may participate in similar reductions but requires acid-neutralizing conditions to prevent protonation of the amine groups.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring facilitates reactions such as:
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Nitrosation : Reacts with nitrous acid (HNO₂) to form diazonium intermediates, which are pivotal in azo dye synthesis.
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Halogenation : Chlorination or bromination occurs at the para position relative to the methyl group due to steric and electronic directing effects .
Oxidation Reactions
The compound is prone to oxidation, particularly in alkaline media, forming quinonoid structures. This property is exploited in photographic developers (e.g., as Color Developing Agent CD-2) .
| Reaction Type | Oxidizing Agent | Product | Application | Reference |
|---|---|---|---|---|
| Oxidation | K₃[Fe(CN)₆] | Semiquinone radical | Photographic development |
The methyl group stabilizes intermediates via hyperconjugation, while the ethyl groups enhance solubility in developer solutions.
Complexation with Metal Ions
The amine groups act as ligands for transition metals, forming coordination complexes. For instance:
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Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Iron complexes : Catalyze oxidative polymerization reactions .
| Metal Ion | Reaction Type | Product Stability | Reference |
|---|---|---|---|
| Pd²⁺ | Coordination | Stable in polar aprotic solvents | |
| Fe³⁺ | Redox catalysis | Transient intermediates observed |
Acid-Base Reactions
As a hydrochloride salt, the compound readily donates protons in basic environments, regenerating the free base form. This property is critical for its solubility profile:
| Medium | Solubility (g/100 mL) | pH Range for Stability | Reference |
|---|---|---|---|
| Water | 15.2 (20°C) | 3–5 | |
| Ethanol | 8.9 (20°C) | Neutral |
Mechanistic Insights
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Steric Effects : The ethyl groups hinder electrophilic attack at the N1 position, directing substitution to the aromatic ring.
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Electronic Effects : The methyl group activates the ring at the para position relative to the amine groups.
This compound’s reactivity is extensively documented in patents and industrial applications, particularly in photochemistry and coordination chemistry .
Scientific Research Applications
Chemical Reactions
The compound undergoes several types of reactions:
- Oxidation : Forms quinones or oxidized derivatives.
- Reduction : Can be reduced to yield other amines.
- Substitution : Engages in nucleophilic substitution reactions with various nucleophiles.
Chemistry
N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride serves as a crucial intermediate in the synthesis of:
- Dyes and Pigments : It is utilized in producing various colorants due to its ability to participate in complex chemical reactions that yield vibrant colors.
- Organic Compounds : The compound is involved in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is applied for:
- Enzyme Studies : It acts as a reagent in biochemical assays to study enzyme interactions and mechanisms.
- Cellular Processes : It influences biochemical pathways by interacting with specific molecular targets, aiding in understanding cellular functions.
Industrial Applications
In industry, this compound is used for:
- Polymer Production : It is an essential component in creating polymers and resins that have applications in coatings and adhesives.
- Material Science : The compound's unique properties make it suitable for developing new materials with specific characteristics.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Synthesis of Bioactive Compounds
Research demonstrated that derivatives of this compound can enhance selectivity and cytotoxic effects toward specific cancer cell lines. This was achieved through strategic modifications of its structure to optimize biological activity.
Case Study 2: Development of Novel Polymers
Investigations into polymer formulations incorporating this compound revealed improved thermal stability and mechanical properties compared to traditional materials. This has implications for industries requiring durable materials.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The ethyl and methyl groups in the target compound enhance lipophilicity compared to the trifluoromethyl analog, which may improve membrane permeability but reduce electron-withdrawing effects critical for enzyme inhibition .
Thermal Stability :
- Compounds with bulkier substituents (e.g., cyclohexane or acridin-yl groups) exhibit higher melting points (>200°C) compared to simpler aromatic diamines, likely due to increased crystallinity and intermolecular interactions .
Synthetic Utility :
- The target compound’s diethyl groups simplify synthesis via alkylation, whereas trifluoromethyl or acridin-yl analogs require multistep reactions (e.g., coupling with heterocycles in DMF) with lower yields (56–75%) .
Functional Comparison
Biochemical Interactions
- Enzyme Inhibition : N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride inhibits peroxidase activity in hemoglobin, whereas diethyl analogs are less potent due to reduced electron-deficient aromatic systems .
- Polyamine Metabolism : Diethylpentane-diamine derivatives (e.g., N1,N1-diethylpentane-1,4-diamine) are substrates for spermine oxidase, highlighting the role of alkyl chain length in enzyme specificity .
Biological Activity
N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride, also known as N,N-diethyl-2-methyl-1,4-benzenediamine hydrochloride, is an organic compound with the molecular formula . This compound is characterized by its unique structure featuring two ethyl groups and a methyl group on a benzene ring, which contributes to its biological activity and potential applications in various fields.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It acts as a nucleophile , participating in various chemical reactions that can modify the structure and function of target biomolecules. Notably, it can influence enzyme interactions and cellular pathways, which are crucial for various biochemical processes .
Applications in Research
This compound has been utilized in several research applications:
- Enzyme Interaction Studies : It serves as a reagent in biochemical assays to study enzyme kinetics and mechanisms.
- Synthesis of Bioactive Compounds : It is employed as an intermediate in synthesizing dyes, pigments, and other organic compounds that have potential therapeutic effects .
- Polymer Production : The compound is also used in the manufacturing of polymers and resins due to its chemical properties .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Study on Leukemic Cells : The compound was shown to enhance selectivity and cytotoxicity towards leukemic cell lines when used in specific formulations .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1,N1-Diethyl-3-methylbenzene-1,4-diamine | Methyl group at position 3 | Similar enzyme interaction |
| N1,N2-Diethylbenzene-1,4-diamine | Different alkylation on nitrogen atoms | Varying cytotoxicity |
The distinct substitution pattern on the benzene ring of this compound imparts unique reactivity compared to its analogs, making it valuable for specialized applications .
Safety and Toxicity
While this compound shows promise for various applications, safety assessments are crucial. Toxicological evaluations indicate potential hazards associated with its use; thus, proper handling and safety protocols should be observed during research and industrial applications .
Q & A
Q. How do researchers validate purity claims amid batch-to-batch variability?
- Methodological Answer : Implement orthogonal methods:
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios.
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) with <5 ppm error.
- Counterion Analysis : Ion chromatography quantifies chloride content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
